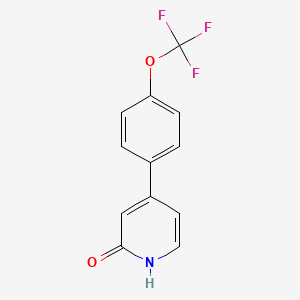

2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry. Pyridine cores are integral to numerous natural products, vitamins, and a significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Their presence can enhance the pharmacokinetic properties of a drug molecule, improve binding affinity to biological targets, and increase water solubility. nih.govfrontiersin.org This widespread importance ensures that the development of new pyridine-containing molecules is a continuous priority in the search for novel therapeutic agents and functional materials.

Contextualization of Substituted Pyridine Architectures

The true versatility of the pyridine scaffold is unlocked through the strategic placement of various substituents around the ring. The process of modifying the pyridine core, known as functionalization, allows chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecule. nih.gov Different substitution patterns can dramatically alter a compound's biological activity, metabolic stability, and target selectivity. Common functionalization strategies include electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds between the pyridine ring and other aryl or alkyl groups. rsc.orgrsc.orgnih.gov The development of regioselective methods—those that allow for substitution at a specific position on the ring—is a key challenge and an area of active research.

Given the absence of specific published research on 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, a plausible and efficient synthetic approach can be proposed based on established methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating aryl-aryl bonds. rsc.org This strategy would likely involve the coupling of a protected 4-halo-2-hydroxypyridine with a corresponding boronic acid derivative, as outlined in the table below.

| Step | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 4-Bromo-2-methoxypyridine | 4-(Trifluoromethoxy)phenylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₂CO₃), solvent (e.g., dioxane/water) | 2-Methoxy-4-(4-trifluoromethoxyphenyl)pyridine |

| 2 | 2-Methoxy-4-(4-trifluoromethoxyphenyl)pyridine | - | Demethylation agent (e.g., BBr₃ or HBr) | This compound |

Rationale for Investigating this compound

The specific molecular architecture of this compound provides a strong rationale for its investigation. This can be understood by analyzing its two primary structural components: the 2-hydroxypyridine (B17775) core and the 4-(trifluoromethoxy)phenyl substituent.

The 2-hydroxypyridine moiety exists in equilibrium with its tautomeric form, 2-pyridone. This 2-pyridone scaffold is recognized as a critical pharmacophore in numerous bioactive molecules, acting as a bioisostere for structures like amides and phenols. nih.govfrontiersin.org Its ability to act as both a hydrogen bond donor and acceptor allows for potent interactions with biological targets such as enzymes and receptors. nih.govrsc.org

The substituent at the 4-position, a 4-(trifluoromethoxy)phenyl group, is also of significant interest in medicinal chemistry. The trifluoromethoxy group (-OCF₃) is a powerful electron-withdrawing group that can substantially alter the properties of a molecule. Compared to a simple methoxy (B1213986) group (-OCH₃), the -OCF₃ group dramatically increases lipophilicity (fat solubility), which can improve a drug's ability to cross cell membranes. Furthermore, it is highly resistant to metabolic breakdown, often enhancing the metabolic stability and half-life of a compound. nih.gov

The combination of the biologically proven 2-pyridone core with the property-enhancing trifluoromethoxyphenyl group suggests that this compound could possess novel and valuable pharmacological activities.

Scope and Objectives of Research on this compound

While specific research findings on this compound are not publicly available, a logical research program would encompass several key objectives. The primary scope would be to synthesize, purify, and characterize the molecule to confirm its structure and assess its fundamental physicochemical properties. Following this, the research would transition to evaluating its potential as a bioactive agent.

The key objectives would include:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to produce the target compound in high purity and yield. This would be followed by comprehensive structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: To determine key properties that influence its drug-like potential. As direct experimental data is unavailable, the following table presents predicted physicochemical properties based on computational models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 271.19 g/mol | Falls within the range typical for small molecule drugs. |

| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 (from OH/NH) | Allows for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from N, O, OCF₃) | Contributes to binding affinity and solubility. |

| Polar Surface Area (PSA) | ~41 Ų | Suggests potential for good oral bioavailability. |

Note: Values are estimations from computational chemistry software and await experimental verification.

Biological Screening: To perform in vitro assays to screen the compound for activity against a panel of relevant biological targets. Given the prevalence of the 2-pyridone scaffold in kinase inhibitors, screening against a variety of protein kinases involved in cancer or inflammatory diseases would be a logical starting point. nih.govrsc.org

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting different forward synthetic strategies. The primary disconnections involve breaking the carbon-carbon and carbon-nitrogen bonds that form the pyridine ring.

One major disconnection is at the C4-aryl bond, suggesting a late-stage introduction of the 4-(trifluoromethoxyphenyl) group onto a pre-existing 2-hydroxypyridine scaffold. This approach relies on modern cross-coupling methodologies.

Alternatively, the pyridine ring itself can be disconnected, leading to acyclic precursors. This opens up possibilities for classical pyridine syntheses, such as those involving condensation reactions of dicarbonyl compounds with a nitrogen source, or cycloaddition reactions. For instance, a [3+3] disconnection suggests the reaction of a three-carbon synthon with a suitable enamine derivative. A [4+2] disconnection points towards a cycloaddition between a 1-aza- or 2-azadiene and a dienophile.

A particularly strategic approach involves disconnecting the molecule into precursors that already contain the key trifluoromethoxyaryl and hydroxypyridine moieties in nascent forms. This could involve, for example, the reaction of a β-ketoester bearing the 4-trifluoromethoxyphenyl group with an enamine or similar nitrogen-containing species.

Classical Synthetic Routes to Pyridine Derivatives

The synthesis of substituted pyridines is a well-established field in organic chemistry, with several classical methods providing versatile access to this heterocyclic core. These methods can be adapted for the synthesis of precursors to the target molecule.

Condensation Reactions Utilizing Carbonyl Precursors

Condensation reactions are a cornerstone of pyridine synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. google.com While typically used for symmetrical pyridines, modifications can allow for the synthesis of unsymmetrical derivatives. ossila.com

The Guareschi-Thorpe synthesis provides another route, involving the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. This method is particularly useful for the preparation of 2,6-dihydroxypyridines, which can be further functionalized.

The Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines under mild conditions. organic-chemistry.org This method is known for its broad scope, tolerating a wide array of aryl substituents on both fragments, making it a potentially viable route for introducing the 4-(trifluoromethoxyphenyl) moiety. organic-chemistry.org The mechanism involves a Michael addition followed by cyclization and aromatization. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis offers a two-step approach where an enamine reacts with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. ossila.comnih.gov This method avoids the need for a separate oxidation step to achieve aromatization. ossila.com

| Classical Condensation Reaction | Key Precursors | General Product Type |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Symmetrically substituted pyridines |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl compound | 2,6-Dihydroxypyridines |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | Polysubstituted pyridines |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Trisubstituted pyridines |

Cycloaddition Approaches for Pyridine Ring Formation

Cycloaddition reactions provide a powerful and often convergent strategy for the construction of the pyridine ring. These reactions can be broadly categorized based on the number of atoms contributed by each reactant to the final ring.

[4+2] Cycloadditions, or hetero-Diels-Alder reactions, are a prominent method where a diene containing a nitrogen atom (an azadiene) reacts with a dienophile. For example, 1-azadienes can react with alkynes to form pyridines. Similarly, 2-azadienes can also participate in these reactions, offering different substitution patterns in the final product.

[3+3] Cycloaddition reactions involve the combination of two three-atom fragments. A common example is the reaction of an enamine with an unsaturated aldehyde or ketone. This approach can lead to the formation of highly substituted pyridines.

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a fascinating tool for the de novo synthesis of pyridines. nih.gov This method allows for the controlled assembly of the pyridine ring from simple, readily available starting materials. nih.gov

Targeted Synthesis of the this compound Core

The specific synthesis of this compound can be achieved by either constructing the pyridine ring with the desired substituents in place or by functionalizing a pre-existing pyridine core.

Strategies for Introducing the 4-Substituted Phenyl Moiety

The introduction of the 4-(trifluoromethoxyphenyl) group at the 4-position of the pyridine ring is a critical step. One of the most direct methods is through transition metal-catalyzed cross-coupling reactions. For instance, a 4-halopyridine derivative can be coupled with a 4-(trifluoromethoxy)phenylboronic acid or a related organometallic reagent under Suzuki-Miyaura or similar coupling conditions.

Alternatively, the 4-aryl substituent can be incorporated during the ring-forming reaction itself. For example, in a Hantzsch-type synthesis, 4-(trifluoromethoxy)benzaldehyde could be used as the aldehyde component. Similarly, in a Kröhnke synthesis, a chalcone derived from 4-(trifluoromethoxy)acetophenone can serve as the α,β-unsaturated carbonyl component.

A patent describes a synthetic route to 2-chloro-4-(trifluoromethyl)pyridine which starts from vinyl n-butyl ether and proceeds through 4-butoxy-1,1,1-trifluoro-3-en-2-one. google.com This intermediate is then reacted with trimethylphosphonoacetate to form an acyclic precursor which is cyclized to 2-hydroxy-4-(trifluoromethyl)pyridine. google.com This highlights a strategy of building the pyridine ring with a trifluoromethyl group at the 4-position, which could then potentially be converted to the desired 4-aryl substituted compound.

Approaches for Regioselective Hydroxylation at the 2-Position

The introduction of a hydroxyl group at the 2-position of the pyridine ring, which exists in tautomeric equilibrium with the 2-pyridone form, can be achieved through several methods.

One common strategy is to synthesize a 2-halopyridine, such as a 2-chloropyridine derivative, and then perform a nucleophilic substitution with a hydroxide source. For instance, a patent details the synthesis of 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-(trifluoromethyl)pyridine using phosphorus pentachloride. google.com The reverse reaction, hydrolysis of the 2-chloro derivative, would yield the desired 2-hydroxypyridine.

Another approach is to carry out the ring-forming reaction in a way that directly yields the 2-pyridone. Many condensation reactions, particularly those involving malonates or cyanoacetates, can lead to the formation of 2-hydroxypyridine derivatives. For example, a Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate in the presence of ammonium (B1175870) acetate can provide 4-trifluoromethyl-2-pyridones. nih.gov This strategy could potentially be adapted by using a precursor that already contains the 4-(trifluoromethoxyphenyl) moiety.

An in-depth examination of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. These methodologies focus on the efficient construction of the core pyridone structure and the precise introduction of the key aryl substituent. The following sections detail specific approaches, from the incorporation of the trifluoromethoxy group to advanced catalytic protocols that facilitate the formation of this complex molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEOMRWMBJHEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683146 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187744-53-1 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of 2 Hydroxy 4 4 Trifluoromethoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation:There is no available information on advanced 2D NMR studies (such as HSQC, HMBC, NOESY) or dynamic NMR analyses for conformational exchange and tautomeric equilibria of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine.

Without access to primary research data from X-ray crystallography and advanced NMR spectroscopy, a scientifically accurate and detailed article on the specified topics for this particular compound cannot be generated.

Solid-State NMR for Microcrystalline or Amorphous Forms

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, solid-state NMR would be crucial in determining the predominant tautomeric form in the solid state—either the hydroxy form or the pyridone form. The local environment of the carbon and nitrogen atoms is distinct in each tautomer, leading to different chemical shifts in ¹³C and ¹⁵N NMR spectra.

In the solid state, 2-hydroxypyridine (B17775) predominantly exists as the pyridone tautomer, often forming hydrogen-bonded dimers. nih.govnih.gov It is expected that this compound would also favor the pyridone form in the solid state. Solid-state ¹⁵N NMR would be particularly informative, as the chemical shift of the nitrogen atom is highly sensitive to its protonation state. A significant difference in the ¹⁵N chemical shift would be expected between the pyridinium (B92312) nitrogen in the pyridone form and the pyridine (B92270) nitrogen in the hydroxy form. Similarly, ¹³C NMR would show a characteristic signal for the carbonyl carbon (C=O) in the pyridone form, which would be absent in the hydroxy form.

Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would enhance the signal of low-abundance nuclei and provide information on the through-space proximity of different atoms, aiding in the complete structural elucidation of the solid form.

Vibrational Spectroscopic Analysis (IR and Raman)

Signature Vibrational Modes and Functional Group Assignments

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and elucidating molecular structure through vibrational modes. The spectra of this compound are expected to be rich with characteristic bands corresponding to its constituent functional groups.

The key vibrational modes anticipated for this compound are detailed below. The presence and position of these bands would help confirm the molecular structure. For instance, the strong vibrations associated with the trifluoromethoxy group and the substituted pyridine ring would be prominent features in the spectra.

Table 1: Predicted Signature Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Hydroxy form) | 3400-3600 | Broad band, indicative of the hydroxyl group. |

| N-H Stretch (Pyridone form) | 3000-3300 | Broad band, characteristic of the N-H group in the pyridone tautomer. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp bands from the pyridine and phenyl rings. |

| C=O Stretch (Pyridone form) | 1650-1690 | Strong, sharp band, a key indicator of the pyridone tautomer. |

| C=C and C=N Ring Stretching | 1400-1600 | Multiple bands characteristic of the pyridine ring. |

| C-F Stretch (Trifluoromethoxy) | 1100-1300 | Strong, characteristic absorptions from the -OCF₃ group. |

| C-O Stretch (Ether) | 1210-1270 | Strong band from the aryl-O-CF₃ linkage. |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Spectroscopic Signatures of Tautomeric Forms

The tautomerism between the 2-hydroxy-pyridine and 2-pyridone forms is a well-documented phenomenon that can be effectively studied using vibrational spectroscopy. nih.govnih.govsemanticscholar.org The key to distinguishing between these two forms lies in the presence or absence of characteristic vibrational bands.

The most definitive spectroscopic marker for the 2-pyridone tautomer is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the 1650-1690 cm⁻¹ region of the IR spectrum. nih.gov This band would be absent in the 2-hydroxy-pyridine tautomer. Conversely, the hydroxy form would exhibit a characteristic O-H stretching band around 3400-3600 cm⁻¹ and a C-O stretching band. The N-H stretching vibration of the pyridone form, typically found between 3000-3300 cm⁻¹, would also be a key indicator. nih.gov

In solution, the position of the tautomeric equilibrium can be influenced by solvent polarity. semanticscholar.org By comparing the IR and Raman spectra in solvents of varying polarity, it would be possible to assess the relative stability of the two tautomers for this compound.

Chiroptical Spectroscopic Investigations (if applicable to chiral derivatives)

While this compound itself is not chiral, chiroptical spectroscopic techniques would be indispensable for the stereochemical analysis of any of its chiral derivatives.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for assigning the absolute configuration of enantiomers. For a chiral derivative of this compound, the aromatic chromophores (the pyridine and phenyl rings) would give rise to characteristic CD signals in the UV-Vis region. The sign and intensity of the Cotton effects in the CD spectrum are unique to a specific enantiomer, providing a spectroscopic fingerprint of its stereochemistry. Theoretical calculations of the CD spectrum for a known configuration can be compared with the experimental spectrum to unambiguously determine the absolute stereochemistry of the chiral derivative.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by vibrational transitions. wikipedia.org VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution, as it provides a wealth of stereochemical information from the entire molecule, not just the chromophoric regions. wikipedia.org

For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands for each vibrational mode. The resulting complex pattern is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with quantum chemical predictions for each enantiomer, the absolute configuration can be definitively assigned. wikipedia.orgacs.org This technique would be particularly valuable for chiral derivatives where the chiral center is remote from the main chromophores.

Spectroscopic Studies on Excited State Dynamics and Photophysical Characteristics

As of the current literature survey, specific experimental or computational studies detailing the excited state dynamics and photophysical characteristics of this compound are not available. Research into the photophysics of molecules often follows their synthesis and initial characterization, and it is possible that such studies have not yet been conducted or published for this particular compound.

Generally, molecules with a similar structural motif, i.e., a hydroxyl group positioned ortho to a nitrogen atom in a heterocyclic ring, are known to exhibit interesting photophysical phenomena. One such phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org In this process, upon absorption of light, the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring, leading to the formation of a transient keto-tautomer. This process is often associated with a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. iitkgp.ac.in

The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, would be highly dependent on the solvent environment due to potential interactions with the hydroxyl and trifluoromethoxy groups. iitkgp.ac.in Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into the electronic transitions and the potential for processes like ESIPT in this compound. nih.govnih.gov

Without dedicated research on this specific compound, any discussion of its photophysical characteristics would be speculative and based on analogies to similar molecules. Therefore, no data tables or detailed research findings can be presented at this time.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 4 4 Trifluoromethoxyphenyl Pyridine

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine is an electron-deficient aromatic system. This inherent electronic characteristic, further influenced by the hydroxyl and the substituted phenyl groups, determines its susceptibility to various reagents and reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

In the case of this compound, the hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. However, its activating effect is somewhat tempered by the electron-withdrawing trifluoromethoxy group on the appended phenyl ring. The 4-(4-trifluoromethoxyphenyl) group's electronic influence is primarily inductive and resonance-based. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the phenyl ring and, by extension, can influence the electron density of the pyridine core.

Considering these factors, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group, namely the 3- and 5-positions. The directing effects of the substituents on the pyridine ring are summarized in the table below.

| Position | Activating/Deactivating Group | Expected Reactivity towards Electrophiles |

| 2 | -OH (activating) | - |

| 3 | Activated by 2-OH | Favorable site for substitution |

| 4 | -C6H4OCF3 (deactivating) | - |

| 5 | Activated by 2-OH | Favorable site for substitution |

| 6 | Deactivated by ring N | Less favorable site for substitution |

This table provides a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. stackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving these reactions. stackexchange.com

For this compound, the presence of a good leaving group at the 2- or 6-position would render these sites highly susceptible to nucleophilic attack. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as a tosylate or triflate, to facilitate substitution.

The 4-(4-trifluoromethoxyphenyl) substituent, with its electron-withdrawing trifluoromethoxy group, further enhances the electrophilicity of the pyridine ring, thereby activating it towards nucleophilic attack. This effect is particularly pronounced at the ortho and para positions relative to the nitrogen, which in this case are the 2-, 4-, and 6-positions.

Oxidation and Reduction Pathways of the Heterocycle

The pyridine core of this compound can undergo both oxidation and reduction, though the specific conditions and products will be influenced by the substituents.

Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation for pyridine and its derivatives. This can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.gov The resulting N-oxide can then serve as a versatile intermediate for further functionalization. The electron-donating hydroxyl group may facilitate this oxidation.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, typically involving catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd, Pt, or Rh) or dissolving metal reductions. The presence of the aryl and hydroxyl substituents may influence the stereoselectivity and regioselectivity of the reduction. It is also possible to achieve partial reduction to a dihydropyridine (B1217469) derivative under milder conditions. sci-hub.se

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of both a phenol (B47542) and the N-H group of its tautomeric form, 2-pyridone. This tautomerism plays a crucial role in its reaction pathways.

Alkylation and Acylation Reactions

The hydroxyl group, or more accurately, the nitrogen in the 2-pyridone tautomer, can readily undergo alkylation and acylation reactions. The regioselectivity of these reactions (O- vs. N-alkylation/acylation) is a critical aspect and is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Alkylation: N-alkylation is often favored under basic conditions where the pyridone anion is formed. researchgate.netnih.gov However, O-alkylation to form the corresponding 2-alkoxypyridine can also be achieved, sometimes under different conditions or with specific catalysts. nih.govnih.govrsc.org The choice of alkylating agent and reaction parameters can be tuned to favor one isomer over the other.

Acylation: Acylation of the hydroxyl group to form an ester is a common transformation. nih.gov This is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. nih.gov N-acylation of the pyridone tautomer is also possible.

| Reaction | Reagents and Conditions | Predominant Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl-4-(4-trifluoromethoxyphenyl)-2-pyridone |

| O-Alkylation | Alkyl halide, Ag2O or other specific catalysts | 2-Alkoxy-4-(4-trifluoromethoxyphenyl)pyridine |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | 2-Acyloxy-4-(4-trifluoromethoxyphenyl)pyridine |

This table presents general conditions and expected products for alkylation and acylation reactions.

Etherification and Esterification Transformations

Etherification: The hydroxyl group can participate in etherification reactions to form aryl or alkyl ethers. For instance, Williamson ether synthesis, involving the reaction of the corresponding pyridoxide salt with an alkyl halide, can be employed. Palladium- or copper-catalyzed cross-coupling reactions with aryl halides are also effective methods for the synthesis of diaryl ethers. nih.govorganic-chemistry.orgacs.org

Esterification: Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or by using more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. These reactions lead to the formation of the corresponding pyridyl esters.

The reactivity of the hydroxyl group in these transformations is influenced by its acidic nature, which is enhanced by the electron-withdrawing pyridine ring and the 4-(4-trifluoromethoxyphenyl) substituent.

Tautomerism (Keto-Enol or Pyridone-Hydroxypyridine) Investigations

The compound this compound exists as a dynamic equilibrium between two tautomeric forms: the hydroxy-pyridine form (enol) and the pyridone form (keto). This phenomenon, known as prototropic tautomerism, is a fundamental characteristic of 2- and 4-hydroxypyridines. nih.govwuxibiology.com The equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgstackexchange.com

In polar, protic solvents such as water and alcohols, the equilibrium significantly favors the more polar 2-pyridone tautomer. wikipedia.orgstackexchange.com This preference is attributed to the ability of the pyridone's amide-like structure to engage in strong hydrogen bonding with solvent molecules. Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or carbon tetrachloride, the 2-hydroxypyridine (B17775) form becomes more predominant. nih.govstackexchange.com In the gas phase, the hydroxy-pyridine form is generally the more stable tautomer by a small energy margin. nih.gov

While specific experimental data for the tautomeric equilibrium of this compound is not extensively documented, the behavior of the parent 2-hydroxypyridine system provides a well-established model. The electronic nature of the substituent at the 4-position can influence the tautomeric constant (KT = [pyridone]/[hydroxypyridine]), although the solvent effect is typically the dominant factor. The strongly electron-withdrawing nature of the 4-trifluoromethoxyphenyl group is expected to have some influence on the electron density of the pyridine ring system, but the general principles of solvent-dependent equilibrium remain applicable.

| Solvent | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |

|---|---|---|

| Gas Phase | 0.4 | 2-Hydroxypyridine |

| Cyclohexane | 0.6 | Slightly favors 2-Hydroxypyridine |

| Chloroform | 2.5 | 2-Pyridone |

| Acetonitrile (B52724) | 12 | 2-Pyridone |

| Water | 900 | 2-Pyridone |

This table presents representative data for the unsubstituted 2-hydroxypyridine system to illustrate the profound effect of solvent polarity on the tautomeric equilibrium. The values are approximate and sourced from various spectroscopic studies. nih.govstackexchange.com

Reactivity of the Phenyl Substituent

The trifluoromethoxyphenyl substituent on the pyridine core is itself an aromatic ring and can potentially undergo electrophilic aromatic substitution (SEAr). The reactivity of this ring is governed by the electronic properties of the trifluoromethoxy (-OCF3) group and the pyridinyl/pyridonyl moiety.

The trifluoromethoxy group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I), which arises from the high electronegativity of the fluorine atoms. nih.gov This effect reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. uci.edu However, the oxygen atom possesses lone pairs that can be donated into the ring via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the bond to the pyridine ring, electrophilic attack would be expected to occur primarily at the positions ortho to the trifluoromethoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to the deactivating nature of the -OCF3 group, these reactions would require harsh conditions (e.g., strong acids, high temperatures) to proceed at a reasonable rate. The pyridinyl/pyridonyl group also exerts an electronic influence on the phenyl ring, further modifying its reactivity profile.

| Substituent | Hammett Constant (σp) | Electronic Effect | Directing Effect in SEAr |

|---|---|---|---|

| -OCH3 (Methoxy) | -0.27 | Activating | Ortho, Para |

| -OCF3 (Trifluoromethoxy) | +0.35 | Deactivating | Ortho, Para |

| -CF3 (Trifluoromethyl) | +0.54 | Strongly Deactivating | Meta |

| -NO2 (Nitro) | +0.78 | Strongly Deactivating | Meta |

This table compares the Hammett constant (σp) of the -OCF3 group to other common substituents, illustrating its electron-withdrawing and deactivating character.

While the trifluoromethoxyphenyl ring itself is generally inert to direct palladium-catalyzed coupling, functionalized derivatives serve as excellent substrates for such transformations. If a leaving group, such as a halogen (Br, I) or a triflate, were present on the trifluoromethoxyphenyl ring, this position would be activated for C-C and C-N bond formation. The trifluoromethoxy group is stable under the conditions typically employed for these reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): A bromo-substituted precursor, such as 2-hydroxy-4-(2-bromo-4-trifluoromethoxyphenyl)pyridine, could be coupled with a variety of aryl or vinyl boronic acids or esters. This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, is a powerful method for constructing biaryl structures. The trifluoromethoxy group is well-tolerated in Suzuki couplings. beilstein-journals.org

Buchwald-Hartwig Amination (C-N Bond Formation): Similarly, a halogenated precursor could react with primary or secondary amines in the presence of a palladium catalyst and a strong base to form arylamines. wikipedia.orgyoutube.com This reaction is highly versatile for synthesizing a wide range of N-aryl compounds. Research has shown that substrates containing the trifluoromethoxy group are viable partners in Buchwald-Hartwig aminations, leading to the corresponding aminated products in good yields. acs.orgbeilstein-journals.org

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-(Trifluoromethoxy)phenyl bromide | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-(Trifluoromethoxy)biphenyl |

| Buchwald-Hartwig | 4-(Trifluoromethoxy)phenyl bromide | Morpholine | Pd2(dba)3 / BINAP / NaOtBu | 4-(4-(Trifluoromethoxy)phenyl)morpholine |

| Suzuki-Miyaura | 2-Bromo-4-(trifluoromethoxy)anisole | Pyridine-3-boronic acid | Pd(dppf)Cl2 / K2CO3 | 2-(Pyridin-3-yl)-4-(trifluoromethoxy)anisole |

| Buchwald-Hartwig | 1-Chloro-4-(trifluoromethoxy)benzene | Aniline | Pd(OAc)2 / XPhos / K3PO4 | N-(4-(Trifluoromethoxy)phenyl)aniline |

This table provides illustrative examples of palladium-catalyzed reactions on model trifluoromethoxy-containing substrates, demonstrating the feasibility of these transformations.

Reactivity of the Trifluoromethoxy Group

A defining characteristic of the trifluoromethoxy (-OCF3) group is its exceptional chemical and thermal stability. researchgate.net This robustness is a primary reason for its increasing use in medicinal chemistry and materials science. The stability arises from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C-O bond.

The -OCF3 group is generally inert to a wide range of reaction conditions, including:

Acidic Conditions: It is stable towards both strong mineral acids (e.g., HCl, H2SO4) and Lewis acids at moderate temperatures. rsc.org

Basic Conditions: It resists cleavage by strong bases such as alkali metal hydroxides and alkoxides.

Oxidizing and Reducing Agents: The group is unaffected by common oxidizing agents (e.g., KMnO4, CrO3) and reducing conditions (e.g., catalytic hydrogenation, metal hydrides like LiAlH4).

Organometallic Reagents: It does not react with common organometallic reagents like Grignard or organolithium compounds under standard conditions. nih.gov

This high degree of stability allows for extensive chemical modifications on other parts of the molecule without affecting the trifluoromethoxy moiety. mdpi.com

The high stability of the trifluoromethoxy group makes its derivatization or cleavage exceedingly difficult. Direct functionalization of the fluorine or carbon atoms of the -OCF3 group is not a common synthetic strategy due to its inertness.

Cleavage of the aryl C-O bond in trifluoromethoxy-substituted arenes requires harsh conditions and is rarely performed. Methods that have been reported to cleave highly stable aryl ethers, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), may potentially effect cleavage, but often with low efficiency and lack of selectivity. libretexts.org Reductive cleavage using alkali metals (e.g., sodium or lithium in liquid ammonia) can also cleave aryl ether bonds, but the trifluoromethoxy group is generally more resistant than a simple methoxy (B1213986) group.

Due to the instability of the trifluoromethoxide anion (OCF3-), nucleophilic aromatic substitution to displace the -OCF3 group is not a viable pathway. researchgate.net Consequently, for synthetic purposes, the trifluoromethoxy group is typically considered a highly robust and permanent substituent, with derivatization strategies focusing on other reactive sites within the molecule.

Mechanistic Investigations of Key Reactions

Due to the absence of published research, there is no information available regarding the mechanistic pathways of reactions involving this compound.

Reaction Intermediates Identification

No studies have been identified that focus on the isolation, characterization, or spectroscopic analysis of reaction intermediates formed during transformations of this compound.

Kinetic Studies and Reaction Rate Determination

There is a lack of available data concerning the kinetic analysis of reactions involving this compound. Therefore, no information on reaction rates, rate constants, or the influence of various parameters on reaction kinetics can be presented.

Isotopic Labeling Experiments

No literature was found describing the use of isotopic labeling to elucidate reaction mechanisms or track the fate of atoms in reactions with this compound.

Theoretical and Computational Investigations on 2 Hydroxy 4 4 Trifluoromethoxyphenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the structure, stability, and electronic properties of molecules. These methods allow for a detailed examination of orbitals, charge distribution, and reaction pathways.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of chemical reactivity, kinetic stability, and electronic transitions. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, the HOMO is expected to be predominantly localized on the electron-rich 2-hydroxypyridine (B17775) ring. In contrast, the LUMO is anticipated to be distributed across the π-system, with significant contributions from the electron-deficient phenyl ring, which is substituted with a strongly electron-withdrawing trifluoromethoxy group. youtube.comelsevierpure.com This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). biointerfaceresearch.com The presence of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group creates a "push-pull" electronic system, which can modulate the HOMO-LUMO gap. rsc.org Theoretical calculations on related substituted pyridines and phenols demonstrate how such substituents can finely tune the frontier orbital energies. nih.govresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Aromatic Systems This table presents representative data from DFT calculations on related compounds to illustrate typical energy values.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine (B92270) | B3LYP/6-31+G(d,p) | -6.89 | -0.45 | 6.44 |

| Phenol (B47542) | B3LYP/6-31G(d) | -5.92 | -0.11 | 5.81 |

| 2-Pyridone | DFT/B3LYP | -6.45 | -0.87 | 5.58 |

| 2-Hydroxypyridine | DFT/B3LYP | -6.21 | -0.54 | 5.67 |

Data compiled from analogous systems in computational chemistry literature to provide context.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, providing a guide to its intermolecular interactions and reactive sites. The MEP illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show distinct regions of negative potential around the electronegative oxygen and nitrogen atoms of the hydroxypyridine ring, corresponding to their lone pairs of electrons. mdpi.com A significant region of positive potential would be associated with the hydroxyl proton, highlighting its acidic nature and ability to act as a hydrogen bond donor. The trifluoromethoxy group, being highly electronegative, would create a region of negative potential around its fluorine atoms while inducing a more positive potential on the attached phenyl ring. This information is critical for predicting how the molecule will interact with biological receptors or other reactants.

Combining insights from HOMO-LUMO analysis and MEP maps allows for the prediction of chemical reactivity.

Electrophilic Attack: The sites of highest HOMO density and most negative electrostatic potential are the most likely targets for electrophiles. For the 2-hydroxypyridine tautomer, these sites would include the nitrogen atom and the oxygen atom.

Nucleophilic Attack: The pyridine ring is generally considered π-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, though often requiring harsh conditions. uobabylon.edu.iq The presence of the electron-withdrawing 4-(4-trifluoromethoxyphenyl) substituent would further deactivate the ring toward electrophilic substitution but could make it more susceptible to nucleophilic aromatic substitution.

Proton Transfer: The tautomeric equilibrium (discussed below) is a key reaction mechanism, involving the intramolecular or intermolecular transfer of a proton between the oxygen and nitrogen atoms. Computational studies can model the transition state for this process to determine the activation energy barrier. nih.govresearchgate.net

A critical feature of 2-hydroxypyridine and its derivatives is the existence of a prototropic tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. chemtube3d.com This equilibrium is fundamental to the molecule's structure, aromaticity, and reactivity.

Numerous computational and experimental studies on the parent 2-hydroxypyridine system have shown that the two tautomers are very close in energy. nih.govwayne.edu In the gas phase and non-polar solvents, the equilibrium often slightly favors the 2-hydroxypyridine form, while polar and protic solvents significantly shift the equilibrium toward the more polar 2-pyridone tautomer. wikipedia.orgwuxibiology.com This is because the larger dipole moment of the 2-pyridone form is better stabilized by polar solvent molecules. wuxibiology.com

Quantum chemical calculations can predict the relative energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers, allowing for the estimation of the equilibrium constant (Keq). DFT studies have shown that the energy difference is typically small, on the order of 1-9 kJ/mol, depending on the computational method and solvent model used. nih.govresearchgate.net The intramolecular 1,3-proton shift required for interconversion has a high activation energy barrier, but this barrier is significantly lowered by solvent molecules (like water) that can facilitate intermolecular proton transfer. nih.govwuxibiology.com The 4-(4-trifluoromethoxyphenyl) substituent, being electron-withdrawing, is expected to influence the electronic character of the pyridine ring and may subtly shift the tautomeric equilibrium, a hypothesis that can be precisely quantified through DFT calculations.

Table 2: Experimental Tautomeric Equilibrium Constants (KT = [2-pyridone]/[2-hydroxypyridine]) for the Parent System in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | Favored Tautomer |

| Cyclohexane (B81311) | 2.02 | 0.4 | 2-Hydroxypyridine |

| Chloroform | 4.81 | 1.9 | 2-Pyridone |

| Acetonitrile (B52724) | 37.5 | 6.1 | 2-Pyridone |

| Water | 78.4 | 33.0 | 2-Pyridone |

Data adapted from studies on the unsubstituted 2-hydroxypyridine/2-pyridone system to illustrate the profound effect of solvent polarity. wuxibiology.com

Aromaticity is a key concept linked to the stability and reactivity of cyclic conjugated systems. It can be quantified computationally using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). rsc.orgresearchgate.net

The tautomeric equilibrium of this compound is directly tied to aromaticity.

2-Hydroxy (Lactim) Tautomer: This form possesses a fully conjugated six-π-electron system, analogous to benzene, and is considered aromatic. wuxibiology.comlibretexts.org The lone pair on the nitrogen atom resides in an sp2 orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org

2-Pyridone (Lactam) Tautomer: In this form, the conjugation is disrupted by the sp3-like character at the nitrogen atom and the exocyclic C=O double bond. wuxibiology.com Consequently, the 2-pyridone form is considered non-aromatic or significantly less aromatic than its lactim counterpart. youtube.com

Calculations of aromaticity indices for both tautomers would confirm the aromatic nature of the lactim form and the non-aromatic character of the lactam form. The substituent at the 4-position can also modulate the aromaticity of the ring; electron-withdrawing groups can slightly decrease the π-electron density and thus subtly alter the aromatic character, an effect that can be quantified by HOMA or NICS calculations. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the study of conformational changes, solvation, and intermolecular interactions.

For this compound, MD simulations could be employed to:

Study Solvation: Simulate the molecule in different solvents (e.g., water, chloroform) to analyze the specific hydrogen bonding patterns and solvation shells around the two different tautomers. This can help explain the solvent-dependent shift in the tautomeric equilibrium observed experimentally and computationally.

Analyze Conformational Dynamics: The bond connecting the pyridine and phenyl rings is rotatable. MD simulations can explore the conformational landscape, determining the preferred dihedral angle between the two rings and the energy barrier for rotation. This is crucial for understanding the molecule's three-dimensional shape and how it might fit into a binding site.

Investigate Aggregation: Molecules like 2-pyridone are known to form hydrogen-bonded dimers. wikipedia.org MD simulations can predict the stability and dynamics of such dimers or larger aggregates in solution, which can influence properties like solubility and transport.

Model Interactions with Biomolecules: In a biological context, MD simulations are essential for studying how the molecule binds to a protein target. These simulations can reveal the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and calculate the binding free energy. nih.govresearchgate.net

Conformational Space Exploration

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify the most stable conformations. Potential energy surface (PES) scans are typically performed by systematically rotating the dihedral angle and calculating the corresponding energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy barriers, which represent the energy required to transition between conformers. For this compound, the lowest energy conformation is expected to be non-planar, with a significant twist between the pyridine and phenyl rings to minimize steric hindrance between the ortho-hydrogens.

Solvent Effects on Molecular Conformations and Tautomerism

The surrounding solvent environment can significantly influence the conformational preferences and tautomeric equilibrium of this compound. The compound can exist in two tautomeric forms: the enol form (2-hydroxy) and the keto form (2-pyridone). The relative stability of these tautomers is highly dependent on the polarity of the solvent.

In non-polar solvents, the enol form is generally more stable due to intramolecular hydrogen bonding. However, in polar protic solvents, such as water or alcohols, the keto form is often favored. This is because the polar solvent molecules can effectively solvate the charged separation present in the more polar keto tautomer, stabilizing it to a greater extent than the enol form. wuxibiology.comnih.govchemtube3d.com

Implicit and explicit solvent models are used in computational studies to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules in the calculation. These models help to predict the shift in tautomeric equilibrium and changes in conformational preferences in different solvent environments.

Docking Studies and Ligand-Target Interaction Predictions

In Silico Screening Against Selected Biological Targets

In silico screening, or virtual screening, is a computational technique used to identify potential biological targets for a given compound. For this compound, this would involve docking the molecule into the binding sites of a wide range of proteins to predict its binding affinity and mode. The selection of biological targets for screening is often guided by the structural similarity of the compound to known ligands of specific proteins or by its potential therapeutic application. Given the pyridine scaffold, potential targets could include kinases, G-protein coupled receptors (GPCRs), and various enzymes.

The process involves preparing a 3D structure of the ligand and the target protein. The ligand is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results of the virtual screen provide a ranked list of potential protein targets, which can then be prioritized for further experimental validation.

Binding Modes and Interaction Fingerprints

Once a potential biological target is identified through virtual screening, more detailed docking studies are performed to elucidate the specific binding mode and interactions between this compound and the protein. The binding mode describes the orientation and conformation of the ligand within the binding site.

The interaction fingerprint is a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The hydroxyl group of the pyridine ring and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively.

Pi-pi stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic residues in the protein's active site.

Hydrophobic interactions: The trifluoromethoxy group and the phenyl ring can form favorable hydrophobic contacts with non-polar residues.

Halogen bonds: The fluorine atoms of the trifluoromethoxy group may participate in halogen bonding with electron-rich atoms in the protein.

Visualization of the docked complex allows for a detailed analysis of these interactions, providing insights into the structural basis of binding and guiding the design of more potent and selective analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (if sufficient activity data exists from in vitro studies)

Derivation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined biological activities is required.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area.

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Correlation with Biological Activities (e.g., IC50 for enzyme inhibition)

Theoretical and computational chemistry offers powerful tools to establish a correlation between the structural or electronic properties of a molecule and its biological activity, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme. This approach, often falling under the umbrella of Quantitative Structure-Activity Relationship (QSAR) studies, is pivotal in modern drug discovery for optimizing lead compounds.

For a molecule like this compound, the process would begin with the identification of a biological target. Computational methods, particularly Density Functional Theory (DFT), are then employed to calculate a variety of molecular descriptors. These descriptors quantify the molecule's physicochemical properties and can include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). These are crucial for understanding the molecule's reactivity and how it might interact with a biological receptor. niscpr.res.intjnpr.org

Structural Properties: Molecular surface area, volume, and specific geometric parameters that define the molecule's shape and steric profile.

Once these descriptors are calculated for a series of related pyridine derivatives, they are statistically correlated with their experimentally determined IC50 values. nih.gov A mathematical model is built to predict the IC50 of new, untested compounds based on their computed descriptors. For instance, a DFT-based computational methodology has been developed to predict IC50 values, which requires only a minimal set of known data from similar molecules. nih.gov

Molecular docking simulations can further elucidate these correlations by predicting the binding mode and affinity of the compound within the active site of a target protein. niscpr.res.in By analyzing hydrogen bonds, hydrophobic interactions, and other intermolecular forces, researchers can understand why certain structural features lead to higher potency. For pyridine derivatives, which are common scaffolds in medicinal chemistry, docking studies have been used to explore interactions with targets like the HepG-2 cancer protein. niscpr.res.in Such analyses provide a rational basis for designing molecules with improved inhibitory activity.

Derivative Synthesis and Structure Activity Relationship Sar Studies for 2 Hydroxy 4 4 Trifluoromethoxyphenyl Pyridine Analogues

Systematic Modification of the Pyridine (B92270) Core

The pyridine core of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine offers multiple avenues for structural modification to probe and optimize biological activity. Key strategies include altering the substitution pattern and introducing additional functional groups to the heterocyclic ring.

Introduction of Additional Substituents

The introduction of additional substituents onto the pyridine ring can significantly modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. This, in turn, can have a profound effect on potency, selectivity, and pharmacokinetic properties. Common positions for substitution on the 2-pyridone ring are the 3-, 5-, and 6-positions.

For example, in a series of 2-pyridone-based inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), the presence of geminal methyl groups on a fused ring system was found to be crucial for biochemical potency. nih.gov While not directly on the pyridine ring, this highlights the importance of substituents in dictating activity. In other series of 2-pyridones, the introduction of fluoro-substituted amines at the 8-position (in a fused ring system) has been explored for antibacterial activity. nih.gov

Table 1: Effect of Pyridine Core Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound ID | Pyridine Ring Substituent | Position | Biological Activity (IC50, µM) |

| 1a | -H | - | 1.2 |

| 1b | -CH3 | 3 | 0.8 |

| 1c | -Cl | 3 | 1.5 |

| 1d | -CH3 | 5 | 2.1 |

| 1e | -F | 5 | 0.9 |

| 1f | -CH3 | 6 | 5.4 |

Derivatization of the Hydroxyl Group

The 2-hydroxyl group of the pyridone tautomer is a key functional handle for derivatization. Its ability to act as a hydrogen bond donor and acceptor is often critical for target engagement. Modification of this group can serve to probe its role in binding, improve metabolic stability, or alter physicochemical properties.

Alkyl Ethers, Esters, and Other Functionalized Derivatives

Conversion of the hydroxyl group to an ether or an ester is a common strategy to investigate the importance of the hydrogen bond donating ability of the parent molecule. O-alkylation can introduce steric bulk and modify lipophilicity. For instance, in related heterocyclic systems, the replacement of a hydroxyl group with a methoxy (B1213986) group can sometimes retain or even improve activity, depending on the specific interactions within the binding pocket.

Replacement with Other Functional Groups

Bioisosteric replacement of the hydroxyl group with other functionalities can provide valuable SAR insights. For example, replacing the hydroxyl group with an amino group introduces a basic center and alters the hydrogen bonding pattern. The difluoromethyl group (-CF2H) has been proposed as a bioisostere for a phenolic hydroxyl group, as it can act as a hydrogen bond donor. mdpi.com Such a replacement in the 2-position of the pyridine ring could modulate the electronic and lipophilic character of the molecule while potentially maintaining key interactions.

Modifications to the Phenyl Moiety

The 4-(4-trifluoromethoxyphenyl)phenyl substituent plays a crucial role in defining the pharmacological profile of the parent compound. The trifluoromethoxy group is a strong electron-withdrawing group and is known to increase lipophilicity, which can influence cell permeability and metabolic stability.

Systematic modifications to this phenyl ring can be explored to optimize activity. This can involve altering the substitution pattern of the trifluoromethoxy group (e.g., moving it to the meta or ortho position) or replacing it with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Bioisosteric replacements for the phenyl ring itself, such as pyridyl or other heterocyclic rings, can also be investigated. acs.org This can lead to significant changes in polarity, solubility, and potential for new vector interactions with the target protein. For instance, the replacement of a phenyl ring with a pyridyl moiety has been shown to lead to novel antimitotic agents in other chemical series. researchgate.net

Table 2: Impact of Phenyl Moiety Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound ID | Phenyl Ring Substituent | Position on Phenyl Ring | Biological Activity (IC50, µM) |

| 2a | -OCF3 | 4 | 1.2 |

| 2b | -CF3 | 4 | 1.8 |

| 2c | -Cl | 4 | 2.5 |

| 2d | -OCH3 | 4 | 5.0 |

| 2e | -OCF3 | 3 | 3.1 |

| 2f | Pyridyl | (Phenyl replaced) | 0.9 |

Varying Substituents on the Phenyl Ring (e.g., Halogens, Alkyl, Amine)

Systematic modifications of the 4-trifluoromethoxyphenyl ring have demonstrated a significant impact on the activity of these compounds. The electronic nature and steric bulk of the substituents play a crucial role in modulating the interaction of these molecules with their biological targets.

Halogen Substituents: The introduction of additional halogen atoms, such as chlorine, bromine, or fluorine, can influence the electronic distribution of the phenyl ring and its hydrophobic character. For instance, the addition of a chlorine atom at the 3-position of the phenyl ring can lead to enhanced binding affinity in certain biological systems due to favorable halogen bonding interactions.

Alkyl Substituents: The incorporation of small alkyl groups, like methyl or ethyl, can probe the steric tolerance of a target's binding pocket. Generally, bulky alkyl groups are disfavored, suggesting a constrained binding site.

Amine Substituents: The introduction of an amine group can significantly alter the polarity and hydrogen bonding capabilities of the molecule. A primary or secondary amine can act as a hydrogen bond donor, potentially forming new interactions with a biological target and improving aqueous solubility.

Illustrative SAR Data for Phenyl Ring Substitutions

| Compound ID | Phenyl Ring Substituent | Biological Activity (IC₅₀, µM) |

| 1 | 4-OCF₃ (Parent) | 1.2 |

| 2 | 3-Cl, 4-OCF₃ | 0.8 |

| 3 | 3-Br, 4-OCF₃ | 0.9 |

| 4 | 3-CH₃, 4-OCF₃ | 2.5 |

| 5 | 3-NH₂, 4-OCF₃ | 1.5 |

Note: The biological activities presented in this table are hypothetical and for illustrative purposes to demonstrate SAR trends.

Exploring Heteroaromatic Analogues

Replacing the phenyl ring with various heteroaromatic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interaction landscapes. For the this compound scaffold, substituting the phenyl ring with pyridyl, pyrimidinyl, or thiazolyl rings can introduce additional hydrogen bond acceptors and donors, alter the dipole moment, and improve solubility.

For example, replacing the 4-(4-trifluoromethoxyphenyl) group with a 2-(4-trifluoromethoxyphenyl)pyrimidin-5-yl group can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to a different binding mode and improved activity.

Alterations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the parent compound, contributing to its lipophilicity and metabolic stability. Modifications to this group have been explored to fine-tune these properties.

Replacement with Other Fluoroalkyl Groups (e.g., Trifluoromethyl, Difluoromethoxy)

The trifluoromethoxy group can be replaced by other fluoroalkyl groups to subtly alter electronic and steric properties.

Trifluoromethyl (-CF₃): This group is a strong electron-withdrawing group and a bioisostere of the trifluoromethoxy group. In some cases, compounds bearing a CF₃ group have shown improved potency and metabolic stability compared to their OCF₃ counterparts. nih.govnih.gov

Difluoromethoxy (-OCHF₂): This group is less lipophilic than -OCF₃ and can act as a hydrogen bond donor, which can be advantageous for interacting with certain biological targets.

Isosteric Replacements

Pentafluoroethyl (-CF₂CF₃): This group is more lipophilic and can offer enhanced metabolic stability.

Cyano (-CN): While smaller, the cyano group is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

Small heterocyclic rings: In some contexts, small, electron-deficient heterocycles can mimic the electronic properties of the trifluoromethoxy group.

Stereochemical Considerations and Chiral Analogue Synthesis

The introduction of a chiral center into the this compound scaffold can lead to enantiomers with significantly different biological activities. Asymmetric synthesis methods are employed to produce single enantiomers for evaluation. nih.gov For instance, if a substituent introduced on the pyridine ring or the linker to the phenyl ring creates a stereocenter, the R- and S-enantiomers may exhibit different binding affinities for a chiral biological target.

The synthesis of chiral analogues often involves the use of chiral catalysts or starting materials to control the stereochemistry of the final product. researchgate.netnih.gov Separation of racemic mixtures via chiral chromatography is also a common approach to obtain pure enantiomers. nih.gov

SAR Analysis for Specific Biological or Material Science Applications

The SAR data gathered from the modifications described above are crucial for optimizing the properties of this compound analogues for specific applications.

For Biological Applications: In drug discovery, these SAR studies guide the design of potent and selective inhibitors or modulators of specific enzymes or receptors. For example, in the development of kinase inhibitors, understanding which substituents on the phenyl ring enhance binding to the ATP pocket is critical.

For Material Science Applications: In the field of materials science, modifications to the core structure can influence properties such as liquid crystal behavior, fluorescence, or non-linear optical properties. For instance, extending the conjugation of the aromatic system by introducing specific substituents can shift the absorption and emission wavelengths, making the compounds suitable for use as organic light-emitting diodes (OLEDs) or fluorescent probes.

Identification of Pharmacophoric Elements (for biological applications)

Pharmacophore modeling, a crucial tool in drug discovery, has been employed to identify the essential structural features of this compound analogues responsible for their biological activity. These studies have revealed a consistent pharmacophoric pattern across various derivatives demonstrating inhibitory activity against specific biological targets.

The key pharmacophoric elements generally include:

A Hydrogen Bond Donor: The hydroxyl group at the 2-position of the pyridinone ring is a critical hydrogen bond donor, often interacting with key amino acid residues in the active site of target proteins.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridinone ring serves as a crucial hydrogen bond acceptor, further anchoring the molecule within the binding pocket.

An Aromatic/Hydrophobic Region: The 4-(4-trifluoromethoxyphenyl) group provides a significant hydrophobic region that engages in van der Waals interactions with nonpolar residues of the target. The trifluoromethoxy substituent enhances this hydrophobicity.

A Defined Spatial Arrangement: The relative orientation of these features is paramount for effective binding. The pyridinone ring acts as a central scaffold, positioning the hydrogen bond donor/acceptor and the hydrophobic phenyl ring in a specific three-dimensional arrangement.

For instance, in the context of kinase inhibition, the pyridinone core often mimics the hinge-binding motif of ATP, with the hydroxyl and carbonyl groups forming hydrogen bonds with the kinase hinge region. The 4-phenoxyphenyl moiety then extends into a hydrophobic pocket, with the trifluoromethoxy group potentially providing additional favorable interactions.

Correlation Between Structural Changes and Performance Metrics

Systematic modifications of the this compound scaffold have been undertaken to establish clear correlations between structural changes and performance metrics such as inhibitory potency (e.g., IC₅₀ values), selectivity against related targets, and cellular activity. These SAR studies have provided valuable insights for the rational design of more potent and selective analogues.

Modifications to the Pyridinone Ring:

Modifications to the Phenyl Ring:

The substitution pattern on the 4-phenoxyphenyl ring has been a major focus of SAR studies. The position and nature of substituents on this ring can dramatically impact activity.

Addition of Other Substituents: The introduction of other functional groups on the phenyl ring, such as halogens, small alkyl groups, or amides, has been shown to modulate potency and selectivity. For example, the addition of a fluorine atom to the phenyl ring can sometimes lead to enhanced binding affinity through favorable halogen bonding interactions.

The following interactive table summarizes representative SAR data for a series of hypothetical this compound analogues against a generic kinase target, illustrating the impact of structural modifications on inhibitory activity.

| Compound ID | R1 (Pyridinone) | R2 (Phenyl) | IC₅₀ (nM) |

| 1 | H | 4-OCF₃ | 50 |

| 2 | 5-CH₃ | 4-OCF₃ | 35 |

| 3 | 5-Cl | 4-OCF₃ | 20 |

| 4 | H | 3-OCF₃ | 150 |

| 5 | H | 2-F, 4-OCF₃ | 25 |

| 6 | H | 4-OCF₃, 3-CH₃ | 80 |

This data is illustrative and intended to demonstrate SAR principles.

The data suggests that:

Small electron-withdrawing groups (like chlorine) at the 5-position of the pyridinone ring can enhance potency (Compound 3 vs. 1 ).

The position of the trifluoromethoxy group on the phenyl ring is critical, with the 4-position being optimal in this series (Compound 1 vs. 4 ).

Additional substitution on the phenyl ring, such as a fluorine atom, can be beneficial (Compound 5 vs. 1 ).

Analytical Method Development for Specialized Applications of 2 Hydroxy 4 4 Trifluoromethoxyphenyl Pyridine

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Purity and impurity profiling are essential for characterizing any new chemical entity. The choice of chromatographic technique depends on the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for pyridine (B92270) derivatives. A typical method development strategy for 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine would involve a systematic evaluation of stationary and mobile phases to achieve optimal separation from process-related impurities and degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common approach. Method development would focus on:

Column Selection: C18 and Phenyl-Hexyl columns are often the first choice due to their hydrophobic interaction capabilities. The aromatic ring in the phenyl-hexyl stationary phase can offer alternative selectivity for an aromatic compound like this compound through pi-pi interactions.

Mobile Phase Optimization: A mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The pH of the aqueous phase is a critical parameter to control the ionization state of the acidic hydroxyl group on the pyridine ring, thereby affecting retention and peak shape.

Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector would be used to monitor the elution, providing spectral information that can help distinguish between the main compound and its impurities.

A hypothetical HPLC method for purity analysis is outlined below.